(4-Bromophenylethynyl)trimethylsilane

説明

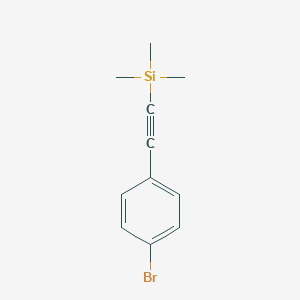

(4-Bromophenylethynyl)trimethylsilane (CAS 16116-78-2) is an organosilicon compound with the molecular formula C₁₁H₁₃BrSi and a molecular weight of 253.21 g/mol . Its structure consists of a trimethylsilyl (-Si(CH₃)₃) group attached to an ethynyl (-C≡C-) linker, which is bonded to a 4-bromophenyl aromatic ring. This compound is a white to yellow solid stored at room temperature and is widely used in organic synthesis, particularly in Sonogashira coupling reactions to construct carbon-carbon bonds in aromatic systems . It serves as a precursor for synthesizing ethynylbenzene derivatives and conjugated polymers relevant to organic electronics .

特性

IUPAC Name |

2-(4-bromophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMSGCJGNJYDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401021 | |

| Record name | (4-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16116-78-2 | |

| Record name | (4-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromophenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Standard Conditions

The reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetallation with the copper-acetylide intermediate. The final reductive elimination yields the desired product. A typical procedure utilizes PdCl₂(PPh₃)₂ (1 mol%) and CuI (2 mol%) in a biphasic solvent system of toluene and water (1:1), with triethylamine as the base at room temperature for 24 hours. Under these conditions, yields range from 74% to 96%, depending on the substituents and purity of starting materials.

Ligand and Solvent Effects

The choice of ligand significantly impacts catalytic efficiency. Bulky phosphine ligands, such as P(o-tol)₃ , enhance stability and prevent palladium aggregation, particularly in copper-free protocols. Solvent systems also play a critical role: polar aprotic solvents like DMF accelerate transmetallation but may promote side reactions, while toluene/water mixtures improve phase separation and product isolation.

Table 1: Representative Sonogashira Reaction Conditions and Yields

| Aryl Halide | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromo-1-iodobenzene | PdCl₂(PPh₃)₂/CuI | Toluene/H₂O | 25°C | 86% | |

| 4-Bromo-1-iodobenzene | Pd(PPh₃)₄/CuI | DMF | 80°C | 92% | |

| 4-Bromo-1-iodobenzene | Pd(OAc)₂/XPhos | THF | 60°C | 88% |

Alternative Catalytic Systems and Methodologies

Copper-Free Sonogashira Protocols

To circumvent challenges associated with copper-mediated side reactions, copper-free systems have been developed. For example, Pd(OAc)₂ paired with the sterically hindered ligand XPhos enables coupling at 60°C in THF, achieving 88% yield. This approach minimizes homocoupling byproducts and simplifies purification.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using Pd₂(dba)₃ and SPhos ligand under microwave conditions (100°C, 20 minutes) reported a 94% yield, highlighting the potential for rapid scale-up.

Optimization of Reaction Parameters

Temperature and Time Dependence

Elevated temperatures (60–80°C) generally improve reaction rates but risk desilylation. For instance, at 80°C in DMF, yields drop to 78% due to competing protiodesilylation. Conversely, prolonged reactions at room temperature (24–48 hours) maximize conversions without degradation.

Base and Stoichiometry

Triethylamine is preferred over inorganic bases (e.g., K₂CO₃) for its solubility in organic phases. A 2:1 molar ratio of base to aryl halide ensures efficient deprotonation of trimethylsilylacetylene while avoiding excessive silyl group cleavage.

Industrial-Scale Synthesis Considerations

Catalyst Recovery and Recycling

Industrial processes emphasize catalyst reuse to reduce costs. Immobilized palladium catalysts on silica or magnetic nanoparticles retain >90% activity after five cycles, though leaching remains a concern.

Purification and Quality Control

Crude product is typically purified via column chromatography (hexane/ethyl acetate). Analytical methods such as HPLC (99.5% purity) and ¹H NMR (δ 0.25 ppm for Si(CH₃)₃) ensure compliance with pharmaceutical-grade standards.

Table 2: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Melting Point | 61–63°C | |

| Boiling Point | 247.1°C (760 mmHg) | |

| Density | 1.192 g/cm³ | |

| Molecular Weight | 253.21 g/mol |

Comparative Analysis of Synthetic Routes

The Sonogashira method outperforms alternatives like Buchwald-Hartwig amination in scalability and cost-efficiency. However, for electron-deficient aryl halides, Negishi coupling with zinc acetylides offers superior regioselectivity (yields up to 91%) .

化学反応の分析

Types of Reactions

(4-Bromophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding terminal alkyne

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in deprotection reactions.

Solvents: Organic solvents like THF, dichloromethane, or toluene are commonly used.

Major Products Formed

1-Bromo-4-ethynylbenzene: Formed through deprotection of the trimethylsilyl group.

4-(4-Bromophenyl)-3-butyn-2-one: Formed through coupling reactions with appropriate partners

科学的研究の応用

Synthetic Organic Chemistry

Key Intermediate in Organic Synthesis

(4-Bromophenylethynyl)trimethylsilane serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in creating complex aromatic structures due to its ability to participate in cross-coupling reactions and other transformations.

Example Applications:

- Synthesis of 1-bromo-4-ethynylbenzene : This compound can be synthesized using this compound as a precursor, which is essential for further functionalization in organic synthesis .

- Formation of 4-(4-bromophenyl)-3-butyn-2-one : This compound is another derivative that highlights the utility of this compound in generating valuable intermediates for chemical synthesis .

Pharmaceutical Development

Drug Candidate Design

In pharmaceutical research, this compound is employed in the design and synthesis of potential drug candidates. Its unique structural features allow for modifications that enhance biological activity and selectivity.

Case Study:

- Targeting Specific Biological Pathways : Researchers have utilized this compound to develop new drugs targeting cancer pathways, showcasing its importance in medicinal chemistry .

Material Science

Development of Advanced Materials

This compound plays a vital role in the formulation of advanced materials, including polymers and coatings. Its silane functionality contributes to improved mechanical properties and chemical resistance.

Applications in Material Science:

- Polymers : this compound is used to synthesize siloxane-containing polymers that exhibit enhanced thermal stability and flexibility.

- Coatings : It is also applied in creating coatings with specific chemical properties suitable for various industrial applications .

Electronics

Fabrication of Organic Electronic Devices

The compound is integral to the production of organic light-emitting diodes (OLEDs). Its unique electronic properties facilitate better charge transport and light emission efficiency.

Specific Uses:

- OLEDs : As an intermediate, it contributes to the development of new materials that improve device performance and longevity .

Research in Photochemistry

Light-Activated Reactions

this compound is utilized in photochemical studies, particularly those involving light-induced reactions. This application is crucial for exploring new photochemical processes.

Research Insights:

- Photochemical Processes : Studies have shown that this compound can facilitate novel reactions under UV light, leading to new pathways for organic synthesis .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds Synthesized |

|---|---|---|

| Synthetic Organic Chemistry | Key intermediate for complex aromatic compounds | 1-bromo-4-ethynylbenzene, 4-(4-bromophenyl)-3-butyn-2-one |

| Pharmaceutical Development | Drug candidate design targeting biological pathways | Various anticancer agents |

| Material Science | Advanced polymers and coatings | Siloxane-containing polymers |

| Electronics | Organic electronic devices (OLEDs) | Improved OLED materials |

| Research in Photochemistry | Light-induced reactions | Novel photochemical pathways |

作用機序

The mechanism of action of (4-Bromophenylethynyl)trimethylsilane in chemical reactions involves the activation of the bromine atom and the trimethylsilyl group. The bromine atom can undergo oxidative addition to a palladium catalyst, forming a palladium-bromide complex. This complex can then participate in cross-coupling reactions with various nucleophiles. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing the reactive terminal alkyne group .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents on the Phenyl Ring

(4-Fluorophenylethynyl)trimethylsilane (CAS 130995-12-9)

- Molecular Formula : C₁₁H₁₃FSi

- Molecular Weight : 192.31 g/mol

- Key Properties :

- Density: 0.948 g/mL at 25°C

- Boiling Point: 40°C at 0.1 mmHg

- Comparison :

- The fluorine atom replaces bromine, reducing steric bulk and molecular weight.

- Fluorine’s electron-withdrawing nature enhances the electrophilicity of the ethynyl group, making it more reactive in coupling reactions.

- Applications: Used in materials science for fluorinated polymers with enhanced thermal stability .

Trimethyl((4-nitrophenyl)ethynyl)silane (CAS 75867-38-8)

- Molecular Formula: C₁₁H₁₃NO₂Si

- Molecular Weight : 219.31 g/mol

- Key Properties: Boiling Point: Not reported; nitro group increases polarity.

- Comparison: The nitro (-NO₂) group introduces strong electron-withdrawing effects, significantly altering electronic properties. Reactivity: Facilitates charge transfer in conjugated systems, useful in optoelectronic devices. Applications: Precursor for nitro-functionalized aromatic frameworks in sensors and catalysts .

Bis(4-bromophenyl)acetylene (CAS 2789-89-1)

- Molecular Formula : C₁₄H₈Br₂

- Molecular Weight : 352.03 g/mol

- Key Properties :

- Melting Point: 195–198°C (higher due to symmetry).

- Comparison :

Silane-Modified Analogues

(4-Bromophenyl)triphenylsilane (CAS Not Specified)

- Structure : Triphenylsilane (-Si(C₆H₅)₃) replaces trimethylsilane.

- Comparison :

(5-Chloro-1-pentynyl)trimethylsilane (CAS Not Specified)

- Structure : Linear alkyne chain (pentynyl) with a terminal silane group.

- Comparison: Aliphatic chain vs. aromatic ring: Alters electronic conjugation and solubility. Reactivity: Less prone to π-π stacking, useful in non-aromatic polymer backbones. Safety: Limited data on explosive or oxidizing properties .

Data Tables

生物活性

(4-Bromophenylethynyl)trimethylsilane (CAS No. 16116-78-2) is a silicon-containing organic compound with significant applications in organic synthesis and materials science, particularly in the development of organic light-emitting diodes (OLEDs). This article explores its biological activity, focusing on its pharmacological properties, reactivity in chemical reactions, and potential applications in medicinal chemistry.

- Molecular Formula : CHBrSi

- Molecular Weight : 253.21 g/mol

- Structure : The compound consists of a bromophenyl group attached to an ethynyl group, which is further connected to a trimethylsilyl moiety. This structure contributes to its unique reactivity and biological interactions.

Pharmacological Profile

This compound exhibits several biological activities due to its ability to interact with various biological targets:

- CYP450 Inhibition : This compound is known to inhibit several cytochrome P450 enzymes, specifically CYP1A2, CYP2C9, and CYP2D6. Such inhibition can affect drug metabolism and lead to potential drug-drug interactions, making it relevant in pharmacokinetics studies .

- Blood-Brain Barrier Permeability : The compound is classified as permeant to the blood-brain barrier (BBB), which suggests its potential for central nervous system (CNS) applications .

- Bioavailability : It has a moderate bioavailability score of 0.55, indicating that while it may be absorbed into the bloodstream, its efficacy may vary depending on the formulation and route of administration .

Reactivity and Synthesis Applications

This compound serves as a versatile intermediate in various chemical reactions:

- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions with lithium acetylides. This method allows for the synthesis of complex organic molecules that may possess biological activity, such as kinase inhibitors .

- Synthesis of Natural Product Analogues : The compound has been employed in synthesizing analogues of biologically active natural products, enhancing the library of compounds available for drug discovery .

Case Study 1: Kinase Inhibitor Development

In research focused on developing kinase inhibitors, this compound was used as a precursor in synthesizing novel compounds that showed promising inhibitory activity against specific kinases involved in cancer pathways. The synthesized compounds were evaluated for their potency and selectivity, demonstrating the utility of this silane in medicinal chemistry .

Case Study 2: OLED Applications

The compound's role as an intermediate in OLED technology highlights its importance beyond biological applications. Its incorporation into OLED materials has been shown to improve device performance by enhancing light emission efficiency .

Table 1: Biological Activity Profile

| Property | Value |

|---|---|

| CYP1A2 Inhibition | Yes |

| CYP2C9 Inhibition | Yes |

| CYP2D6 Inhibition | Yes |

| BBB Permeability | Yes |

| Bioavailability Score | 0.55 |

| Log P (octanol-water partition coefficient) | 3.42 |

Table 2: Reaction Conditions for Cross-Coupling

| Reactant | Catalyst | Yield (%) |

|---|---|---|

| Lithium Acetylide + Aryl Bromide | Pd[P(tBu)₃]₂/O₂ | Up to 91% |

Q & A

Q. What are the established synthetic routes for (4-Bromophenylethynyl)trimethylsilane, and how are they validated?

The primary method involves Pd-catalyzed Sonogashira coupling between 4-bromoiodobenzene (or analogous aryl halides) and trimethylsilylacetylene. Key parameters include catalyst selection (e.g., Pd(PPh₃)₂Cl₂/CuI), solvent (THF or DMF), and reaction temperature (60–80°C). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product . Validation relies on spectroscopic characterization :

Q. How should researchers handle discrepancies in spectroscopic data for this compound?

Contradictions in NMR or MS data may arise from residual solvents, incomplete purification, or stereochemical variations. Mitigation strategies include:

- Cross-validating with 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals.

- Comparing data with computational predictions (e.g., DFT-based chemical shift calculations).

- Repeating synthesis under anhydrous/inert conditions to exclude side reactions .

Advanced Research Questions

Q. How can Sonogashira coupling conditions be optimized to enhance yield and selectivity?

Systematic optimization involves:

- Catalyst loading : Lower Pd concentrations (0.5–1 mol%) reduce costs without compromising yield.

- Solvent effects : Polar aprotic solvents (DMF) accelerate coupling but may increase side products; THF balances reactivity and selectivity.

- Additives : Amines (e.g., Et₃N) stabilize Cu(I) intermediates, improving turnover . A comparative study reported 85% yield using Pd(OAc)₂/P(t-Bu)₃ in DMF at 70°C .

Q. What role does the bromine substituent play in directing subsequent functionalization reactions?

The bromine atom serves as a site-selective handle for cross-coupling (e.g., Suzuki-Miyaura, Heck reactions). For instance:

- Buchwald-Hartwig amination : Substitution with amines under Pd catalysis.

- Halogen exchange : Bromine-to-iodine conversion via Finkelstein reaction for enhanced reactivity . Computational studies (DFT) suggest bromine’s electron-withdrawing effect lowers the activation energy for oxidative addition in Pd-mediated steps .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Conflicting yields often stem from moisture sensitivity of trimethylsilylacetylene or catalyst deactivation . Recommendations:

Q. How can computational chemistry predict the stability and reactivity of this compound?

Molecular dynamics (MD) simulations and thermogravimetric analysis (TGA) reveal decomposition pathways. For example:

- Thermal stability : Decomposition onset at ~200°C, forming siloxanes and brominated aromatics.

- Reactivity predictions : Frontier molecular orbital (FMO) analysis identifies susceptibility to electrophilic attacks at the ethynyl group .

Methodological Resources

Q. Where can researchers access reliable spectroscopic data or synthetic protocols?

- SciFinder : Use CAS RN 16116-78-2 for precise searches; filter for peer-reviewed journals.

- NIST Chemistry WebBook : Validated NMR/MS data (avoid non-peer-reviewed platforms like benchchem.com ) .

- Crystallographic databases : CCDC entries for structural analogs (e.g., related triisopropylsilane derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。